(3-(4-fluorophenyl)azepan-1-yl)(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule that contains several functional groups and rings, including a fluorophenyl group, an azepane ring, a methyl group, a thiazole ring, and a pyrrole ring. These groups are common in many pharmaceuticals and biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques like nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and X-ray crystallography .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound can be influenced by its functional groups and overall structure. For example, the presence of the fluorophenyl group could increase the compound’s lipophilicity, which could affect its solubility and permeability .Scientific Research Applications
Synthesis and Structural Analysis
- Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate and similar compounds, including those with azepane and pyrrolidinyl groups, have been synthesized and analyzed using various techniques like FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction. Their structures were further confirmed through density functional theory (DFT) calculations (Huang et al., 2021).
Application in Drug Design and Analysis
- In the context of designer drugs and unregulated substances, azepane isomers of compounds like AM-2233 and AM-1220 have been identified and characterized, highlighting the importance of these structures in forensic toxicology (Nakajima et al., 2012).
Novel Compound Formation
- The synthesis of novel compounds involving azepane and pyrrolidin-1-yl groups, such as spiro[indoline-3,7′-pyrrolo[1,2-a]azepine], demonstrates the potential for creating unique molecular structures with diverse applications in chemistry and pharmacology (Yang et al., 2015).
Development of Precipitation-Resistant Formulations
- Research on compounds like ((R)-7-(3,4-dichlorophenyl)-5-methyl-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)((S)-2-(4-fluorophenyl)pyrrolidin-1-yl)methanone highlights the development of formulations that increase in vivo exposure for poorly water-soluble compounds, aiding in the treatment of diseases like arrhythmia (Burton et al., 2012).
Molecular Docking and Antimicrobial Activity
- Compounds like (5-amino-1, 2, 4-triazin-6-yl)(2-(benzo[d] isoxazol-3-yl) pyrrolidin-1-yl)methanone have been synthesized and evaluated for their anticonvulsant activities, showcasing the potential of such compounds in the development of new pharmacological agents (Malik & Khan, 2014).
Exploration of Physicochemical Properties
- The study of physicochemical properties, molecular electrostatic potential, and frontier molecular orbitals through DFT analysis provides insights into the behavior and potential applications of these compounds in various scientific fields (Huang et al., 2021).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
[3-(4-fluorophenyl)azepan-1-yl]-(4-methyl-2-pyrrol-1-yl-1,3-thiazol-5-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FN3OS/c1-15-19(27-21(23-15)24-11-4-5-12-24)20(26)25-13-3-2-6-17(14-25)16-7-9-18(22)10-8-16/h4-5,7-12,17H,2-3,6,13-14H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVFURVXNJVNXQC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N2C=CC=C2)C(=O)N3CCCCC(C3)C4=CC=C(C=C4)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FN3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.